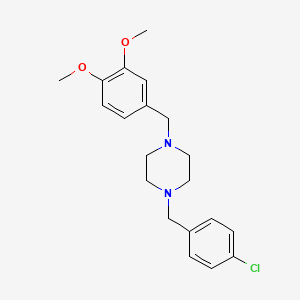
1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine
Descripción general
Descripción
1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine, also known as BZP-NBP, is a chemical compound belonging to the family of piperazine derivatives. It is a potent and selective agonist of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. In recent years, BZP-NBP has gained attention as a potential therapeutic agent for the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine acts as a selective agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are involved in the regulation of mood, appetite, and sleep. By binding to these receptors, this compound enhances the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation. This effect leads to an improvement in mood and a reduction in anxiety and depressive symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. This effect leads to an improvement in mood and a reduction in anxiety and depressive symptoms. In addition, this compound has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine in lab experiments include its potency and selectivity as a serotonin receptor agonist, its ability to enhance the release of dopamine and serotonin, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine. One direction is to further explore its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on neurotransmitter release and receptor signaling pathways. Finally, future studies may also explore the potential use of this compound as a tool for studying the role of serotonin receptors in the regulation of mood and behavior.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. This effect makes it a potential candidate for the treatment of depression and anxiety disorders. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-18(12-16)22(23)24/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUPVJGEHGBUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3462912.png)

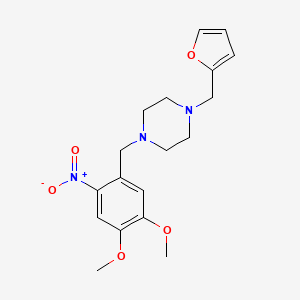
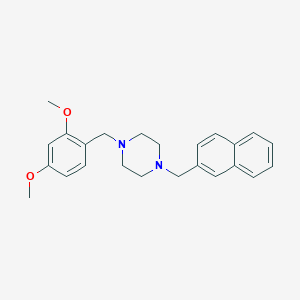
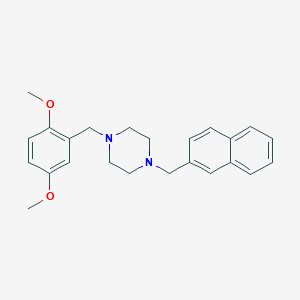
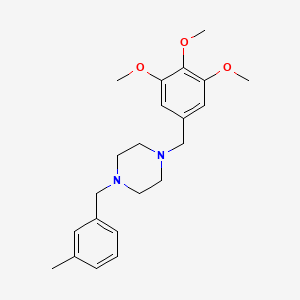
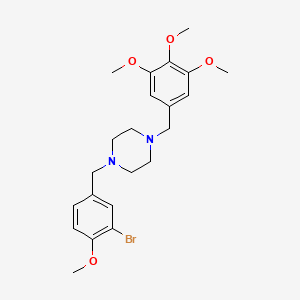
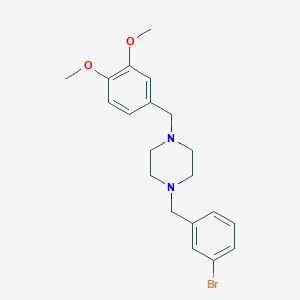
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3462974.png)
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)

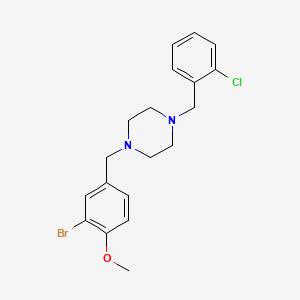
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)
